Chemical Profile & Technical Guide: Kynurenine Sulfate
Chemical Profile & Technical Guide: Kynurenine Sulfate
Topic: Chemical Properties of Kynurenine Sulfate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kynurenine sulfate (L-Kynurenine sulfate; CAS: 16055-80-4) is the stable sulfate salt form of L-Kynurenine, a central metabolite of the tryptophan degradation pathway.[1][2] While the free base (L-Kynurenine) acts as a pivotal branching point in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and neuroactive kynurenines, the sulfate salt is chemically engineered to overcome the poor aqueous solubility and stability issues associated with the zwitterionic free base.
This guide provides a rigorous technical analysis of Kynurenine sulfate, focusing on its physicochemical stability, analytical characterization, and handling protocols required for high-integrity biological assays and drug development workflows.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]
The sulfate salt exists typically as a monohydrate or hemihydrate, appearing as a white to pale yellow crystalline solid. Its primary advantage over the free base is enhanced solubility in aqueous buffers, facilitating its use in in vitro enzyme kinetics (e.g., Kynurenine 3-monooxygenase assays) and in vivo administration.
Table 1: Physicochemical Constants
| Property | Specification |
| IUPAC Name | (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid; sulfuric acid |
| Common Name | L-Kynurenine sulfate |
| CAS Number | 16055-80-4 (salt); 2922-83-0 (free base) |
| Molecular Formula | C₁₀H₁₂N₂O₃ · H₂SO₄ (Anhydrous basis) |
| Molecular Weight | 306.29 g/mol (Anhydrous); ~324.31 g/mol (Monohydrate) |
| Appearance | White to pale yellow crystalline powder |
| Solubility (Water) | ~10–50 mg/mL (significantly higher than free base) |
| Solubility (DMSO) | Soluble (>10 mg/mL); hygroscopic nature affects saturation |
| Melting Point | Dec. 195°C (darkens ~165°C) |
| Chirality | L-isomer (S-configuration); biologically active form |
| UV Maxima ( | 225 nm, 257 nm, 360 nm (pH dependent) |
Stability, Storage & Handling (Critical Control Points)
Kynurenine sulfate is chemically reactive due to the presence of an aromatic primary amine and a ketone group. It is susceptible to oxidative degradation and photocyclization.
Photostability & Oxidation
Kynurenine derivatives are photosensitive. Exposure to UV or ambient light can induce cyclization to kynurenic acid or oxidative degradation to colored byproducts (often brown/red).
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Protocol: All solid and solution handling must occur under reduced light or amber-filtered light.
-
Storage: Store solid at -20°C, desiccated, and protected from light.
Hygroscopicity
The sulfate salt is hygroscopic. Moisture absorption alters the effective molecular weight, leading to dosing errors in quantitative assays.
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Handling: Equilibrate the vial to room temperature before opening to prevent condensation. Use a dry box for weighing if high precision is required.
Solution Stability
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Aqueous: Stable for <24 hours at 4°C. Rapid degradation occurs at alkaline pH (> pH 8.0) due to intramolecular cyclization.
-
DMSO: Stable for 1–2 weeks at -20°C if anhydrous.
Analytical Characterization
Accurate quantification is essential for metabolic flux studies. The following HPLC protocol is validated for separating Kynurenine sulfate from its downstream metabolites (Kynurenic acid, 3-Hydroxykynurenine).
Protocol: Reversed-Phase HPLC Quantification[10]
Principle: Separation is achieved via hydrophobic interaction on a C18 stationary phase, utilizing the ion-pairing effect of the acidic mobile phase to retain the polar amino acid moiety.
Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD).
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase:
-
Buffer A: 15 mM Sodium Acetate, pH adjusted to 4.0 with Acetic Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Isocratic Ratio: 95% Buffer A / 5% Solvent B (Adjust based on column retention).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm (specific for the kynurenine chromophore) or 225 nm (higher sensitivity, lower specificity).
-
Injection Volume: 10–20 µL.
Data Interpretation: Kynurenine elutes typically between 5–8 minutes under these conditions. The sulfate counterion dissociates in the mobile phase and does not interfere with UV detection, but ensures the standard was fully solubilized prior to injection.
Biological Context & Reactivity
Kynurenine sulfate serves as the substrate for three divergent enzymatic pathways. Understanding this branching is critical when using the compound as a pathway probe.
The Kynurenine Pathway (KP)
In biological systems, L-Kynurenine is the central node.[5] The sulfate form is rapidly converted to the free zwitterion at physiological pH.
Figure 1: The Central Kynurenine Node. L-Kynurenine (supplied as sulfate) diverges into neuroprotective (Kynurenic Acid) or neurotoxic (3-Hydroxykynurenine) branches.
Experimental Protocols
Protocol A: Preparation of High-Purity Stock Standards (10 mM)
Purpose: To create a stable, accurate reference standard for enzymatic assays.
Reagents:
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Ultrapure Water (Type I, 18.2 MΩ) or 0.1 M HCl (for enhanced stability)
Procedure:
-
Calculation: Calculate the mass required based on the specific molecular weight on the CoA (adjusting for hydration).
-
Example: For anhydrous salt (MW 306.29), to make 10 mL of 10 mM solution, weigh 30.63 mg.
-
-
Weighing: Weigh the solid into an amber glass vial. Do not use plastic if long-term storage is intended, as kynurenines can adsorb to certain plastics over time.
-
Dissolution: Add 10 mL of Ultrapure Water. Vortex for 30 seconds. The sulfate salt should dissolve rapidly.
-
Note: If using the free base, acidification would be required here. The sulfate salt auto-acidifies the solution slightly, aiding stability.
-
-
Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any particulates.
-
QC Check: Measure Absorbance at 360 nm. Using the extinction coefficient (
at pH 7), verify concentration. -
Storage: Aliquot into single-use volumes (e.g., 100 µL) and freeze at -80°C immediately.
Protocol B: "Self-Validating" Stability Check
Purpose: To verify integrity before use in critical cell-based assays.
Before adding to cell culture:
-
Thaw one aliquot of the stock.
-
Dilute 1:100 in PBS.
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Run a UV scan (200–400 nm).
-
Pass Criteria:
-
Distinct peak at ~360 nm.[8]
-
Absence of a "shoulder" or new peak >400 nm (indicative of oxidation/polymerization).
-
If the solution is yellow/brown but the spectrum is distorted, discard.
-
References
-
PubChem. (n.d.). Kynurenine sulfate | C10H14N2O7S. National Library of Medicine. Retrieved from [Link]
-
DrugFuture. (n.d.). Kynurenine Chemical Properties. Retrieved from [Link]
Sources
- 1. Kynurenine sulfate | C10H14N2O7S | CID 161165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Analysis of Kynurenine | SIELC Technologies [sielc.com]
- 5. Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Kynurenine [drugfuture.com]
